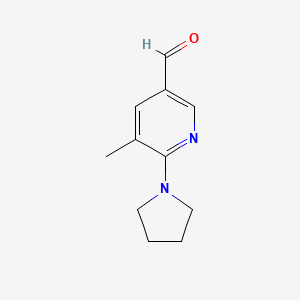
4-キノロン-3-カルボン酸アミド CB2 リガンド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-キノロン-3-カルボキサミド CB2 リガンドは、カンナビノイド受容体タイプ2 (CB2) の選択的な高親和性リガンドです。CB1 と CB2 を含むカンナビノイド受容体は、G タンパク質共役型受容体ファミリーに属しています。 CB1 受容体は主に中枢神経系に存在する一方、CB2 受容体は免疫系などの末梢組織に主に存在します 。 この化合物は、骨粗鬆症や疼痛管理など、さまざまな状態の治療に可能性を示しています .
2. 製法
4-キノロン-3-カルボキサミド CB2 リガンドの合成には、いくつかの手順が必要です。一般的な合成経路には、次の手順が含まれます。
キノロンコアの形成: これは、通常、適切なアニリン誘導体をβ-ケトエステルと環化させることによって達成されます。
カルボキサミド基の導入: この手順では、キノロン中間体をアミンと反応させてカルボキサミドを形成します。
工業生産方法は、これらの手順を大規模合成用に最適化し、高収率と純度を確保することを含む場合があります。
科学的研究の応用
4-Quinolone-3-carboxamide CB2 ligand has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of CB2 ligands.
Biology: The compound is used to investigate the role of CB2 receptors in various biological processes, including immune response and inflammation.
Industry: The compound can be used in the development of new pharmaceuticals targeting CB2 receptors.
作用機序
4-キノロン-3-カルボキサミド CB2 リガンドの作用機序には、CB2 受容体への結合が含まれ、これは G タンパク質共役型受容体です。結合すると、リガンドは受容体を活性化し、一連の細胞内シグナル伝達イベントを引き起こします。 これらのイベントは、免疫応答や痛覚知覚など、さまざまな生理学的プロセスを調節することができます 。 関与する分子標的と経路には、アデニル酸シクラーゼの阻害、イオンチャネルの調節、およびミトゲン活性化タンパク質キナーゼの活性化が含まれます .
生化学分析
Biochemical Properties
The 4-Quinolone-3-Carboxamide CB2 Ligand is known to interact with the CB2 receptor . This interaction is characterized by a high affinity, with an in vitro Ki value of 0.6 nM for CB2 . The CB2 receptor is primarily located in peripheral nerve tissues, including immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes .
Cellular Effects
The 4-Quinolone-3-Carboxamide CB2 Ligand has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB2 receptor . This interaction can lead to various effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The 4-Quinolone-3-Carboxamide CB2 Ligand exerts its effects at the molecular level through its interaction with the CB2 receptor . This interaction involves binding interactions with the receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found to show antinociceptive activity in a formalin test of nocifensive response in mice .
Dosage Effects in Animal Models
In animal studies, it was found that the 4-Quinolone-3-Carboxamide CB2 Ligand at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . The analgesic effect could not be significantly reversed by the CB2 antagonist AM630 treatment, suggesting that the 4-Quinolone-3-Carboxamide CB2 Ligand might behave as an inverse agonist .
Metabolic Pathways
It is known to interact with the CB2 receptor, which plays a role in various metabolic processes .
Transport and Distribution
Given its interaction with the CB2 receptor, it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .
Subcellular Localization
Given its interaction with the CB2 receptor, it is likely to be localized in areas where this receptor is present .
準備方法
The synthesis of 4-Quinolone-3-carboxamide CB2 ligand involves several steps. One common synthetic route includes the following steps:
Formation of the quinolone core: This is typically achieved through the cyclization of an appropriate aniline derivative with a β-keto ester.
Introduction of the carboxamide group: This step involves the reaction of the quinolone intermediate with an amine to form the carboxamide.
Functionalization: Additional functional groups can be introduced to enhance the compound’s selectivity and affinity for the CB2 receptor.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-キノロン-3-カルボキサミド CB2 リガンドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、キノロンコアまたはカルボキサミド基を修飾するために使用できます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな求核剤が置換反応に使用されます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
4-キノロン-3-カルボキサミド CB2 リガンドには、いくつかの科学研究への応用があります。
化学: これは、CB2 リガンドの構造活性相関を研究するためのモデル化合物として使用されます。
生物学: この化合物は、免疫応答や炎症など、さまざまな生物学的プロセスにおけるCB2受容体の役割を調査するために使用されます。
類似化合物との比較
4-キノロン-3-カルボキサミド CB2 リガンドは、CB2 受容体に対する高い選択性と親和性のためにユニークです。類似の化合物には、次のものがあります。
1,6-二置換-4-キノロン-3-カルボキサミド: これらの化合物もCB2受容体に対する高い親和性を示しますが、機能プロファイルが異なる場合があります.
4-キノロン-3-カルボキサミド フラン CB2 アゴニスト: この化合物は、鎮痛効果と抗炎症効果を持つ、CB2 受容体に対する別の高親和性リガンドです.
4-キノロン-3-カルボキサミド CB2 リガンドの独自性は、その特定の置換パターンと官能基にあり、これは CB2 受容体に対する高い選択性と親和性に寄与しています。
特性
IUPAC Name |
N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQQLUXHGNAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043048 |
Source


|
| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314230-69-7 |
Source


|
| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)


![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)




![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)




